2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene
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Overview
Description
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of three methoxy groups and three octyloxy groups attached to a triphenylene core. This compound is part of the larger family of triphenylene derivatives, which are known for their aromatic and planar structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through a series of cyclization reactions involving aromatic compounds.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Octyloxy Groups: The octyloxy groups are attached through etherification reactions, where octanol is reacted with the hydroxyl groups on the triphenylene core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, leading to the formation of a simpler triphenylene derivative.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler triphenylene derivatives.
Substitution: Formation of new alkoxy or functionalized triphenylene derivatives.
Scientific Research Applications
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene involves its interaction with specific molecular targets and pathways. The compound’s planar and aromatic structure allows it to intercalate with DNA and interact with proteins, potentially affecting gene expression and protein function. The methoxy and octyloxy groups can also influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene: Similar structure but with pentyloxy groups instead of octyloxy groups.
2,6,10-Trimethoxy-3,7,11-tris(hexyloxy)triphenylene: Similar structure but with hexyloxy groups instead of octyloxy groups.
Uniqueness
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene is unique due to its specific combination of methoxy and octyloxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
906663-80-7 |
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Molecular Formula |
C45H66O6 |
Molecular Weight |
703.0 g/mol |
IUPAC Name |
2,6,11-trimethoxy-3,7,10-trioctoxytriphenylene |
InChI |
InChI=1S/C45H66O6/c1-7-10-13-16-19-22-25-49-43-31-37-34(28-40(43)46-4)35-29-41(47-5)44(50-26-23-20-17-14-11-8-2)32-38(35)39-33-45(42(48-6)30-36(37)39)51-27-24-21-18-15-12-9-3/h28-33H,7-27H2,1-6H3 |
InChI Key |
IXNXPVIVFWWNFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCCCCCC)OCCCCCCCC)OC)OC |
Origin of Product |
United States |
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